![molecular formula C19H14F3N3OS B2550607 N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide CAS No. 392256-35-8](/img/structure/B2550607.png)
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of the synthesized compounds are established using various analytical and spectral data. For example, the structure of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides is confirmed through analytical and spectral data . The characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide is performed using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques are crucial for confirming the molecular structure and ensuring the integrity of the synthesized compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions involved in the synthesis of benzamide derivatives. The reaction of 6-Aminoflavone with aroyl isothiocyanate and subsequent reactions highlight the complexity and specificity required in synthesizing these compounds . The use of antipyrine as a starting material for the synthesis of benzamide derivatives indicates a novel approach to targeting specific biological applications . The reactivity of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine with active methylene compounds to form pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing benzooxazole moiety is another example of the diverse chemical reactions utilized in this field .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are explored through various analyses. The X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives provide insights into the intermolecular interactions and stability of these compounds . The antibacterial and antifungal screening of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives further demonstrate the biological relevance and potential applications of these compounds .
Applications De Recherche Scientifique
Heterocyclic Synthesis
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide and its derivatives are extensively researched for their roles in heterocyclic synthesis, offering pathways to various biologically active compounds. For instance, thiophenylhydrazonoacetates have been synthesized and investigated for reactivity towards different nitrogen nucleophiles to yield diverse pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). Similarly, thiosemicarbazide derivatives are utilized as precursors for synthesizing target heterocyclic compounds with significant antimicrobial assessments (Elmagd et al., 2017).
Antiviral Activity
A study outlines a novel route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles, showcasing remarkable antiavian influenza virus activity. These compounds were found to possess significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Polymer Synthesis
Research into the synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity has been conducted. This involves the polymerization of phenyl 4-(4-octyloxybenzylamino)benzoate, leading to aromatic polyamides with potential applications in materials science (Yokozawa et al., 2002).
Antimicrobial and Anti-inflammatory Agents
A convenient synthesis method for new thieno[2,3-c]pyrazole compounds as antimicrobial and anti-inflammatory agents has been developed. These compounds have shown significant antibacterial activity against both gram-positive and gram-negative bacteria and remarkable anti-fungal activity, in addition to high anti-inflammatory activity in the carrageenan-induced rat paw edema assay (El-Dean et al., 2015).
Propriétés
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)13-6-4-5-12(9-13)18(26)23-17-15-10-27-11-16(15)24-25(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSGPEUOTCGHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

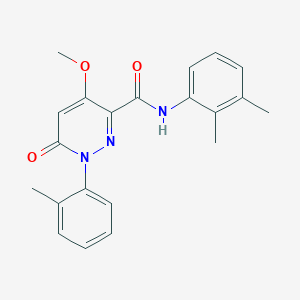
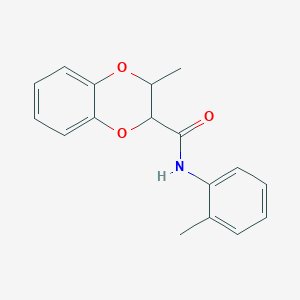
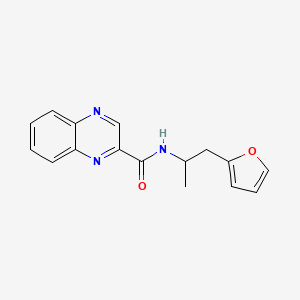
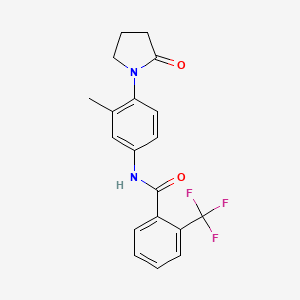
![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)
![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)
![ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2550532.png)
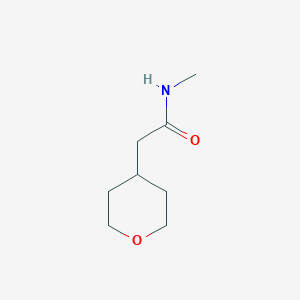

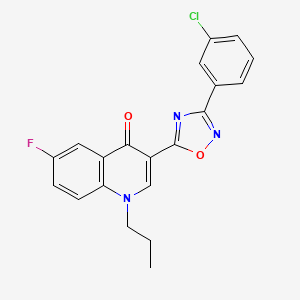
![N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2550541.png)
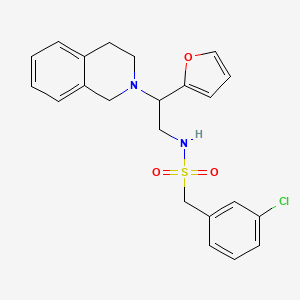
![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2550545.png)
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2550546.png)